Silybin B vs. Silybin A: 20-Fold Higher Oral Bioavailability in Rat Plasma
In a comparative pharmacokinetic study in rats following intragastric administration of 200 mg/kg pure diastereoisomers, total silybin B demonstrated substantially superior systemic exposure compared to silybin A. The metabolic profiles of the two diastereoisomers were completely different, with silybin B exhibiting markedly enhanced absorption [1].
| Evidence Dimension | Systemic exposure (AUC₀→₆h) and peak plasma concentration (Cmax) |
|---|---|
| Target Compound Data | Silybin B: Cmax = 14.50 µg/mL, Tmax = 2.6 h, T₁/₂ = 2.9 h; AUC₀→₆h value 20-fold higher than silybin A |
| Comparator Or Baseline | Silybin A: Cmax = 1.05 µg/mL, Tmax = 3.9 h, T₁/₂ = 2.2 h |
| Quantified Difference | Cmax: ~13.8× higher for silybin B; AUC: 20-fold higher for silybin B |
| Conditions | Rat plasma; intragastric administration of 200 mg/kg body weight; monitored by HPLC-PDA over 6 hours |
Why This Matters
For in vivo research and formulation development, silybin B-enriched material or formulations accounting for diastereomer composition will yield significantly higher systemic exposure, directly impacting experimental dosing strategies and therapeutic outcome interpretation.
- [1] Marhol P, Bednář P, Kolářová L, et al. Pharmacokinetics of pure silybin diastereoisomers and identification of their metabolites in rat plasma. J Funct Foods. 2015;14:570-580. View Source
